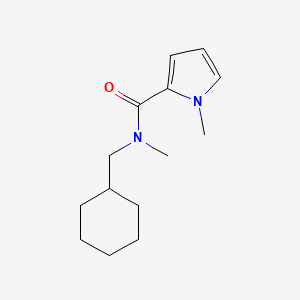
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone offers several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, including its potential applications in drug discovery and development, as well as its use as a building block for the synthesis of novel bioactive compounds. Further studies are also needed to explore the mechanism of action of (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone and its potential side effects in vivo. Additionally, the development of new synthesis methods for (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a promising chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its anti-inflammatory, antitumor, and antiviral properties make it an attractive candidate for drug discovery and development. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore new synthesis methods and applications for this important compound.
Métodos De Síntesis
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-4-morpholinylpropanol with 2-acetylfuran followed by a series of chemical reactions. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been used as a building block for the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
(2,2-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-5-10(16-9)11(14)13-6-7-15-12(2,3)8-13/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYFSYJKCSXRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)

![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)

![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)

